Cas no 41819-48-1 (5-3-(trifluoromethyl)phenyl-1H-pyrrole-2-carboxylic acid)

5-3-(trifluoromethyl)phenyl-1H-pyrrole-2-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 5-3-(trifluoromethyl)phenyl-1H-pyrrole-2-carboxylic acid
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- MDL: MFCD07375543
5-3-(trifluoromethyl)phenyl-1H-pyrrole-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-216702-0.25g |
5-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxylic acid |
41819-48-1 | 0.25g |
$933.0 | 2023-09-16 | ||
Enamine | EN300-216702-10.0g |
5-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxylic acid |
41819-48-1 | 10.0g |
$4360.0 | 2023-02-22 | ||
Enamine | EN300-216702-5g |
5-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxylic acid |
41819-48-1 | 5g |
$2940.0 | 2023-09-16 | ||
Enamine | EN300-216702-0.1g |
5-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxylic acid |
41819-48-1 | 0.1g |
$892.0 | 2023-09-16 | ||
Enamine | EN300-216702-1g |
5-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxylic acid |
41819-48-1 | 1g |
$1014.0 | 2023-09-16 | ||
Enamine | EN300-216702-0.5g |
5-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxylic acid |
41819-48-1 | 0.5g |
$974.0 | 2023-09-16 | ||
Enamine | EN300-216702-10g |
5-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxylic acid |
41819-48-1 | 10g |
$4360.0 | 2023-09-16 | ||
Enamine | EN300-216702-1.0g |
5-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxylic acid |
41819-48-1 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-216702-0.05g |
5-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxylic acid |
41819-48-1 | 0.05g |
$851.0 | 2023-09-16 | ||
Enamine | EN300-216702-5.0g |
5-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxylic acid |
41819-48-1 | 5.0g |
$2940.0 | 2023-02-22 |
5-3-(trifluoromethyl)phenyl-1H-pyrrole-2-carboxylic acid 関連文献
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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2. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
5-3-(trifluoromethyl)phenyl-1H-pyrrole-2-carboxylic acidに関する追加情報
Introduction to 5-3-(trifluoromethyl)phenyl-1H-pyrrole-2-carboxylic acid (CAS No. 41819-48-1) and Its Emerging Applications in Chemical Biology
5-3-(trifluoromethyl)phenyl-1H-pyrrole-2-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 41819-48-1, is a structurally intriguing heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. The compound features a trifluoromethyl substituent on a phenyl ring, which is directly linked to a pyrrole core through a carboxylic acid functional group. This unique molecular architecture positions it as a promising candidate for developing novel bioactive molecules, particularly in the context of modulating biological pathways and targeting therapeutic interventions.
The trifluoromethyl group is a well-documented pharmacophore in medicinal chemistry, known for its ability to enhance metabolic stability, lipophilicity, and binding affinity. Its incorporation into the pyrrole scaffold of 5-3-(trifluoromethyl)phenyl-1H-pyrrole-2-carboxylic acid not only imparts favorable physicochemical properties but also opens up possibilities for designing molecules with enhanced biological activity. Recent studies have highlighted the role of trifluoromethylated pyrroles in inhibiting enzymes and receptors involved in inflammatory and oncogenic pathways, making this compound of particular interest for drug discovery efforts.
The pyrrole moiety itself is a versatile scaffold found in numerous natural products and bioactive compounds. Its aromaticity and ability to engage in hydrogen bonding interactions make it an excellent candidate for binding to biological targets such as proteins and nucleic acids. In particular, pyrrole derivatives have been extensively studied for their antimicrobial, antiviral, and anticancer properties. The presence of the carboxylic acid group further extends the functional diversity of 5-3-(trifluoromethyl)phenyl-1H-pyrrole-2-carboxylic acid, allowing for conjugation with other biomolecules or further derivatization to tailor specific biological activities.
Recent advancements in computational chemistry and structure-based drug design have facilitated the exploration of novel derivatives of 5-3-(trifluoromethyl)phenyl-1H-pyrrole-2-carboxylic acid. Molecular docking studies have revealed its potential binding affinity to various therapeutic targets, including kinases, proteases, and ion channels. For instance, preliminary computational analyses suggest that this compound may interact with the active sites of tyrosine kinases, which are aberrantly activated in many cancers. Such findings underscore its potential as a lead compound for developing targeted therapies against oncogenic signaling pathways.
In vitro experiments have begun to validate these computational predictions by assessing the biochemical activity of 5-3-(trifluoromethyl)phenyl-1H-pyrrole-2-carboxylic acid against relevant biological targets. Initial results indicate that the compound exhibits inhibitory effects on certain kinases at submicromolar concentrations, demonstrating its potency as a molecular probe or lead compound. Furthermore, its structural features suggest that it may be amenable to further optimization through structure-based design or library-based screening approaches to enhance its selectivity and efficacy.
The synthesis of 5-3-(trifluoromethyl)phenyl-1H-pyrrole-2-carboxylic acid represents another area of active investigation. Researchers have developed efficient synthetic routes that leverage modern methodologies such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations. These approaches not only provide access to the desired compound but also offer opportunities for introducing additional functional groups or modifications to fine-tune its biological properties. The availability of scalable synthetic protocols is crucial for advancing preclinical studies and eventual clinical development efforts.
The integration of machine learning and artificial intelligence into drug discovery has further accelerated the exploration of novel derivatives of this compound. Predictive models trained on large datasets of bioactive molecules have been used to identify promising analogs of 5-3-(trifluoromethyl)phenyl-1H-pyrrole-2-carboxylic acid, which can then be synthesized and tested experimentally. This interdisciplinary approach combines computational power with experimental validation to expedite the discovery process.
Future directions in the study of 5-3-(trifluoromethyl)phenyl-1H-pyrrole-2-carboxylic acid may include exploring its role in modulating neurological disorders or inflammatory diseases. The compound's ability to interact with multiple biological targets makes it a versatile tool for investigating complex disease mechanisms. Additionally, its structural features could inspire new generations of bioactive molecules with improved pharmacokinetic profiles and therapeutic potential.
In conclusion,5-3-(trifluoromethyl)phenyl-1H-pyrrole-2-carboxylic acid (CAS No. 41819-48-1) represents a structurally fascinating molecule with significant promise in chemical biology and pharmaceutical research. Its unique combination of a trifluoromethylated phenyl ring linked to a pyrrole core via a carboxylic acid group positions it as an attractive scaffold for developing novel bioactive compounds. Ongoing research efforts are focused on elucidating its mechanism of action, optimizing its synthetic routes, and exploring its therapeutic potential across multiple disease areas.
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